4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride
Description
4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride is a synthetic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Properties
Molecular Formula |
C10H18Cl2N4 |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
4-cyclopropyl-1-(pyrrolidin-2-ylmethyl)triazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8;;/h7-9,11H,1-6H2;2*1H |
InChI Key |
NHZNOZKMPNIJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C3CC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves two primary components:
- Alkyne Component : A propargyl derivative of pyrrolidine.
- Azide Component : A cyclopropyl-containing azide.
- Synthesis of the Alkyne Component :
- React pyrrolidin-2-ylmethanol with propargyl bromide in dimethylformamide (DMF) using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base.
- Example:
$$
\text{Pyrrolidin-2-ylmethanol} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(Pyrrolidin-2-yl)methyl propargyl ether}
$$ - The reaction is monitored by thin-layer chromatography (TLC) and purified via recrystallization.
Synthesis of the Azide Component :
- Convert cyclopropylamine to cyclopropyl azide via diazotization using sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid (HCl), followed by treatment with sodium azide ($$ \text{NaN}3 $$).
- Example:
$$
\text{Cyclopropylamine} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Cyclopropyl diazonium salt} \xrightarrow{\text{NaN}3} \text{Cyclopropyl azide}
$$
CuAAC Reaction :
- Combine the alkyne and azide components in a 1:1 ratio.
- Use copper(II) acetate ($$ \text{Cu(OAc)}_2 $$) and sodium ascorbate in a acetone/water (1:2) solvent system.
- Stir at room temperature for 24 hours, followed by filtration and recrystallization.
- Example:
$$
\text{(Pyrrolidin-2-yl)methyl propargyl ether} + \text{Cyclopropyl azide} \xrightarrow{\text{Cu(OAc)}_2, \text{Na ascorbate}} \text{4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole}
$$
Introduction of the Cyclopropyl Group
The cyclopropyl group is introduced either via the azide component (as above) or through post-cycloaddition modifications. Alternative methods include:
Cyclopropanation of Alkenes
- Use the Simmons-Smith reaction with diiodomethane ($$ \text{CH}2\text{I}2 $$) and a zinc-copper couple to convert allyl-substituted intermediates into cyclopropane derivatives.
- Example:
$$
\text{Allyl-triazole intermediate} \xrightarrow{\text{CH}2\text{I}2, \text{Zn-Cu}} \text{Cyclopropyl-triazole derivative}
$$
Pyrrolidine Functionalization
The pyrrolidine ring is often pre-synthesized and introduced via alkylation or nucleophilic substitution.
Alkylation of Pyrrolidine
- React pyrrolidine with propargyl bromide in the presence of a base to form (pyrrolidin-2-yl)methyl propargyl ether.
- Example:
$$
\text{Pyrrolidine} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{(Pyrrolidin-2-yl)methyl propargyl ether}
$$
Salt Formation: Dihydrochloride Preparation
The final step involves converting the base compound into its dihydrochloride salt to enhance solubility and stability.
Procedure :
- Dissolve the free base in anhydrous ethanol.
- Bubble hydrogen chloride ($$ \text{HCl} $$) gas through the solution at 0–5°C.
- Filter the precipitate and wash with cold ethanol.
- Dry under vacuum to obtain the dihydrochloride salt.
Characterization and Analytical Data
The synthesized compound is characterized using:
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR confirm substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
- X-ray Crystallography : Resolves crystal structure and salt formation.
Applications and Biological Relevance
While beyond the scope of preparation methods, this compound’s structural features suggest potential in:
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(I) ions for click chemistry, transition metals for cyclopropanation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole derivatives, are structurally related.
Uniqueness
4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride is unique due to the combination of its cyclopropyl, pyrrolidine, and triazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Q & A
Q. How should conflicting data on degradation kinetics be resolved?
Q. What experimental evidence supports or refutes computational predictions of reaction pathways?
- Methodological Answer : Compare DFT-predicted intermediates with trapped species (e.g., using low-temperature NMR at –40°C). Discrepancies may arise from solvent effects not modeled in simulations .
Interdisciplinary Approaches
Q. How can membrane separation technologies improve purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
